5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-ethylsulfanyl-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-12-6-5(7(10)11)4-8-9(6)2/h4H,3H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFWQMGRHVXTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=NN1C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365943-02-7 | |
| Record name | 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can yield 1-methyl-3-oxo-1,2-dihydropyrazole.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of the pyrazole intermediate with ethylthiol in the presence of a base such as sodium hydride can yield the desired ethylsulfanyl-substituted pyrazole.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole intermediate with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro-substituted pyrazoles, halogenated pyrazoles
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity:
Recent studies have indicated that pyrazole derivatives exhibit significant antifungal properties. For instance, compounds related to 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid have shown effectiveness against various phytopathogenic fungi. A case study demonstrated that derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibited higher antifungal activity than traditional fungicides like boscalid, particularly against species such as Colletotrichum orbiculare and Rhizoctonia solani .
Structure-Activity Relationship (SAR):
Research into the structure-activity relationship of pyrazole carboxylic acids has revealed that modifications to the pyrazole ring can enhance bioactivity. For example, the introduction of different substituents at specific positions on the pyrazole ring significantly influences antifungal potency .
Agricultural Applications
Fungicides Development:
this compound serves as a precursor for developing novel fungicides. Its structural similarity to other known fungicidal compounds allows it to be utilized in synthesizing new agents that inhibit succinate dehydrogenase (SDHI), a critical enzyme in fungal metabolism. This mechanism has been exploited in several commercial fungicides that target a broad spectrum of fungal pathogens .
Antifungal Activity Comparison
| Compound Name | EC50 (µg/mL) | Fungal Species |
|---|---|---|
| This compound | TBD | TBD |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide | 5.50 | Colletotrichum orbiculare |
| Boscalid | 20.00 | Rhizoctonia solani |
Case Studies
Case Study 1: Efficacy Against Phytophthora infestans
A research article highlighted the efficacy of pyrazole derivatives against Phytophthora infestans, the causative agent of late blight in potatoes. The study found that certain derivatives exhibited lower EC50 values compared to standard treatments, suggesting a promising avenue for future fungicide development .
Case Study 2: Environmental Impact Assessment
Another study assessed the environmental persistence of pyrazole carboxylic acids, including this compound. The findings indicated that these compounds could degrade under specific environmental conditions, reducing their ecological footprint when used as agricultural chemicals .
Mechanism of Action
The mechanism of action of 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The ethylsulfanyl group can enhance lipophilicity, aiding in membrane permeability, while the carboxylic acid group can participate in hydrogen bonding interactions with target proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrazole Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- The ethylsulfanyl group in the target compound enhances antibiofilm activity against Candida albicans compared to simpler alkyl or phenyl-substituted analogs .
- Difluoromethyl derivatives (e.g., CAS 176969-34-9) exhibit higher agrochemical efficacy due to increased electronegativity and stability .
- Esterification of the carboxylic acid (e.g., ethyl esters) improves membrane permeability, as seen in anti-inflammatory agents .
Synthetic Flexibility: The target compound is synthesized via acid-catalyzed condensation of intermediates like 5-amino-1-methyl-pyrazole-4-carboxylic acid with ethylsulfanyl chlorides . In contrast, 3-methylsulfanyl analogs are prepared via nucleophilic substitution of amino groups with methylsulfanyl reagents .
Pharmacological Performance: Antibiofilm Activity: The ethylsulfanyl derivative shows superior antibiofilm action (MIC < 1 µg/mL) compared to phenoxyacetamido analogs (MIC ~5 µg/mL) . Anti-inflammatory Activity: 3-Methylsulfanyl esters exhibit 50–60% edema inhibition in carrageenan-induced rat paw models, outperforming non-sulfur-containing pyrazoles .
Detailed Research Findings
Antimicrobial and Antibiofilm Activity
- Target Compound : Demonstrates potent antibiofilm activity against C. albicans (IC50: 0.22 µg/mL), attributed to the ethylsulfanyl group’s disruption of fungal cell membranes .
- Comparison with 5-Isopropyl Analogs : The isopropyl variant lacks sulfur, resulting in reduced biofilm inhibition (IC50 > 10 µg/mL) .
Antioxidant Potential
Agrochemical Relevance
- Difluoromethyl Analog (CAS 176969-34-9): Used in herbicides due to its stability under UV exposure and high binding affinity to plant acetolactate synthase .
Biological Activity
5-(Ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid (hereafter referred to as compound 1 ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with compound 1, including its pharmacological properties, synthesis, and structure-activity relationships (SAR).
Structural Characteristics
Compound 1 is characterized by the following structural features:
- Molecular Formula : C₇H₁₀N₂O₂S
- Molar Mass : Approximately 206.24 g/mol
- Functional Groups : Ethylsulfanyl group, carboxylic acid, and methyl group attached to the pyrazole ring.
The presence of the ethylsulfanyl group enhances the compound's lipophilicity, which may improve its pharmacological profile compared to similar compounds lacking this group .
Pharmacological Properties
Recent studies have indicated that compound 1 exhibits significant biological activities, particularly in the following areas:
1. Anti-inflammatory Activity
Research has shown that derivatives of compound 1 possess notable anti-inflammatory properties. For instance, a study evaluated various derivatives for their ability to inhibit neutrophil chemotaxis induced by interleukin-8 (IL-8) and formylmethionyl-leucyl-phenylalanine (fMLP). The most active compounds demonstrated IC₅₀ values in the picomolar range, indicating potent anti-inflammatory effects .
2. Analgesic Effects
In pharmacological investigations, certain derivatives of compound 1 have been identified as effective analgesics. These compounds were tested for their analgesic and anti-inflammatory activities, revealing significant efficacy with minimal ulcerogenic potential when compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Synthesis and Derivatives
The synthesis of compound 1 typically involves cyclization reactions starting from appropriate precursors. Common methods include:
- Cyclization of Amino Compounds : Reacting amino groups with acid anhydrides or acid chlorides to form the pyrazole structure.
- Modification of Existing Structures : Introducing various substituents to enhance biological activity.
Table 1 summarizes some derivatives of compound 1 along with their respective biological activities:
| Derivative | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Methylsulfanyl group | Moderate analgesic |
| Compound B | Phenylthio group | High anti-inflammatory |
| Compound C | No ethylsulfanyl group | Lower lipophilicity |
Case Study 1: Neutrophil Chemotaxis Inhibition
In a controlled study, several derivatives of compound 1 were evaluated for their ability to inhibit IL-8-induced neutrophil chemotaxis. The most effective compounds demonstrated an IC₅₀ value as low as 0.19 nM, showcasing their potential as therapeutic agents in inflammatory diseases .
Case Study 2: Analgesic Evaluation
Another study focused on the analgesic properties of compound 1 derivatives. The results indicated that certain compounds exhibited significant pain relief in animal models with minimal side effects compared to standard treatments .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications at specific positions on the pyrazole ring can significantly influence biological activity. For example:
- The introduction of larger alkyl groups at the N-1 position tends to enhance lipophilicity and biological activity.
- Substitutions on the carboxylic acid moiety have been shown to affect receptor binding affinity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
